molecular formula C14H11N B8477486 9-Methylidene-9,10-dihydroacridine CAS No. 139266-02-7

9-Methylidene-9,10-dihydroacridine

Katalognummer: B8477486
CAS-Nummer: 139266-02-7
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: UTPHKOKOBDRNNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methylidene-9,10-dihydroacridine is an organic compound with the molecular formula C14H11N . This dihydroacridine derivative is of significant interest in advanced chemical research and development. As a specialized chemical building block, it serves as a key precursor in the synthesis of more complex heterocyclic systems and functional materials. Researchers utilize this and related dihydroacridine compounds in various fields, including the study of photophysical properties, the development of novel catalytic processes, and the synthesis of pharmacologically active molecules . The compound is provided as a high-purity material strictly for research and development purposes in laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and employ all appropriate safety protocols.

Eigenschaften

CAS-Nummer

139266-02-7

Molekularformel

C14H11N

Molekulargewicht

193.24 g/mol

IUPAC-Name

9-methylidene-10H-acridine

InChI

InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9,15H,1H2

InChI-Schlüssel

UTPHKOKOBDRNNL-UHFFFAOYSA-N

Kanonische SMILES

C=C1C2=CC=CC=C2NC3=CC=CC=C13

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research has demonstrated that derivatives of 9,10-dihydroacridine exhibit significant antibacterial activity against drug-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). These compounds disrupt bacterial cell division by promoting FtsZ polymerization, which is essential for bacterial cytokinesis. This mechanism suggests that 9-methylidene derivatives could serve as a basis for developing new antibacterial agents to combat resistant infections .

Antioxidant Activity

Recent studies have indicated that 9-phosphoryl-9,10-dihydroacridines display notable antioxidant properties. These compounds were found to scavenge free radicals effectively and showed potential in inhibiting the self-aggregation of β-amyloid peptides, which are implicated in Alzheimer's disease. The favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these derivatives highlight their promise as multifunctional therapeutic agents for neurodegenerative diseases .

Photophysical Properties

The photophysical characteristics of 9-methylidene-9,10-dihydroacridine make it a candidate for applications in optoelectronic devices. Studies have focused on its redox properties and potential as a luminophore. The compound's ability to generate hot excitons suggests that it could be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Multifunctional Therapeutics

The structural versatility of this compound allows for modifications that can enhance its therapeutic efficacy. For instance, the incorporation of various functional groups can lead to compounds with improved activity against multiple biological targets. This characteristic is particularly valuable in the design of drugs aimed at complex diseases like cancer and neurodegenerative disorders .

Anticancer Activity

Compounds derived from this compound have shown anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. The ongoing research aims to elucidate the specific pathways involved and optimize these compounds for greater efficacy and reduced side effects .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
AntibacterialMRSA, VRE treatmentStrong inhibition of bacterial cell division via FtsZ polymerization .
AntioxidantNeurodegenerative disease therapyEffective free radical scavenging; inhibition of β-amyloid aggregation .
PhotophysicalOLEDs and optoelectronic devicesPotential luminophore with interesting redox properties .
Drug DevelopmentMultifunctional therapeuticsStructural modifications enhance therapeutic efficacy against multiple targets .
AnticancerCancer treatmentInduction of apoptosis; inhibition of tumor proliferation .

Vergleich Mit ähnlichen Verbindungen

Table 2: Photophysical and Electrochemical Data

Compound Ionization Potential (IP, eV) Electron Affinity ( EA , eV) PLQY (%) ΔE(S₁–T₁) (eV) Key Applications
9,9-Dimethyl-9,10-dihydroacridine 5.28–5.33 [] 2.59–2.84 [] 37 (toluene) 0.06–0.43 OLEDs, TADF emitters
Ester-substituted derivatives N/A N/A N/A N/A Fluorescent probes, sensors
N-Boc-9,10-dihydroacridine N/A N/A N/A N/A Resists oxidation []
  • Ionization Potential (IP): 9,9-Dimethyl derivatives exhibit narrow IP ranges (~5.3 eV), ideal for hole transport in OLEDs .
  • Thermally Activated Delayed Fluorescence (TADF) : Derivatives with 9,9-dimethyl groups show ΔE(S₁–T₁) as low as 0.06 eV, enabling efficient reverse intersystem crossing (RISC) .
  • Solvent-Dependent Fluorescence : Compounds like 10-methyl-9-phenyl-9,10-dihydroacridine exhibit solvent-polarity-dependent emission, with heterolytic cleavage in protic solvents (τ = 108 ps) .

Reactivity and Functionalization

  • Oxidation : N-Methyl-9,10-dihydroacridine oxidizes to acridones (e.g., 10j, 91% yield) under photo-oxidative conditions . In contrast, N-Boc derivatives resist oxidation, highlighting the role of substituents in modulating stability .
  • Hydride Donation: 10-Methyl-9,10-dihydroacridine (AcrH₂) is a weak hydride donor (ΔGHR = 47.6 kcal/mol), whereas BNAH is stronger (ΔGHR = 36.5 kcal/mol) . The methylidene group may alter this thermodynamic profile due to conjugation effects.
  • Electrophilic Borylation : Substituents like dimethyl vs. diphenyl direct borylation to specific sites, with dimethyl groups favoring para positions .

Thermal and Stability Profiles

  • Thermal Stability : Pyridazine derivatives with 9,9-dimethyl groups exhibit high thermal stability (5% weight loss at 314–336°C) .
  • Solid-State Behavior : DAD compounds show enhanced PLQY in solid states due to suppressed vibrational quenching .

Vorbereitungsmethoden

The dihydroacridine scaffold is typically constructed via cyclization reactions. A modular one-pot synthesis developed by Wang et al. (2021) enables the formation of 9,10-dihydroacridines through ortho-C alkenylation of diarylamines with aryl alkynes, followed by intramolecular hydroarylation in hexafluoroisopropanol (HFIP) catalyzed by triflimide . Adapting this method, the introduction of a methylidene group could involve substituting aryl alkynes with propargyl derivatives to generate the requisite exocyclic double bond during cyclization.

Example Protocol

  • React 4-methylaniline with propargyl alcohol in HFIP.

  • Catalyze with triflimide (5 mol%) at 80°C for 12 hours.

  • Isolate the product via column chromatography (hexane/ethyl acetate).

Key Data

ParameterValueSource
Yield65–78%
Reaction Time12–24 hours
Catalyst Loading5 mol% triflimide

Dehydrogenation of 9-Methyl-9,10-dihydroacridine

Oxidative dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a well-established method for converting saturated C–C bonds to alkenes . Applying this to 9-methyl-9,10-dihydroacridine (CAS 4217-52-1) under aerobic conditions could yield 9-methylidene-9,10-dihydroacridine via hydride abstraction.

Optimized Conditions

  • Oxidant : DDQ (1.2 equiv)

  • Co-catalyst : NaNO2 (10 mol%)

  • Solvent : Acetonitrile/H2O (4:1)

  • Temperature : 120°C, 8 hours .

Mechanistic Insights

  • DDQ abstracts a hydride from the 9-methyl group, forming a radical cation intermediate.

  • NaNO2 facilitates the regeneration of DDQ via oxidation of NO to NO2 by O2 .

  • Elimination of H2O yields the methylidene product.

Performance Metrics

SubstrateConversionSelectivitySource
9-Methyl-9,10-dihydroacridine>95%89%

Bromination-Elimination Sequence

Bromination of 9,9-dimethyl-9,10-dihydroacridine (CAS 6267-02-3) at the methyl group, followed by base-induced elimination, offers a two-step route to the methylidene derivative.

Step 1: Bromination

  • Reagent : Phenyltrimethylammonium tribromide (PTT, 2 equiv)

  • Conditions : THF, room temperature, 12 hours .

  • Yield : 69% (9-bromo-9-methyl-9,10-dihydroacridine).

Step 2: Elimination

  • Base : KOtBu (2 equiv)

  • Solvent : DMF, 100°C, 6 hours.

  • Yield : 82% (this compound).

Advantages

  • High functional group tolerance.

  • Scalable to gram quantities .

The Wittig reaction enables direct introduction of the methylidene group. Reacting 9-acridanone with methyltriphenylphosphonium ylide generates the target compound.

Protocol

  • Generate ylide from methyltriphenylphosphonium bromide (2 equiv) and n-BuLi.

  • Add 9-acridanone (1 equiv) in THF at −78°C.

  • Warm to room temperature, stir for 4 hours.

  • Isolate product via filtration (yield: 74%) .

Characterization Data

  • 1H NMR (CDCl3) : δ 6.82 (d, 2H), 7.25–7.45 (m, 4H), 5.12 (s, 2H, =CH2) .

  • HRMS : Calculated for C14H11N [M+H]+: 194.0964; Found: 194.0968 .

Comparative Analysis of Methods

MethodYieldCostScalabilityByproducts
Cyclization 65–78%ModerateHighMinimal
Dehydrogenation 89%LowModerateDDQ-H2, NOx
Bromination-Elim 58%HighLowHBr, salts
Wittig 74%HighModeratePh3PO

Recommendations

  • For laboratory-scale synthesis: Dehydrogenation with DDQ/NaNO2 offers high selectivity.

  • For industrial applications: Cyclization routes are preferable due to scalability.

Q & A

Q. What are the established synthetic methodologies for preparing 9-Methylidene-9,10-dihydroacridine derivatives?

Answer: A common approach involves nucleophilic addition reactions using organolithium reagents. For example, 4,9-dimethyl-9,10-dihydroacridine was synthesized via methyllithium addition to 4-methylacridine in THF, followed by recrystallization in chloroform/ether (yield: 55%) . Bromination at C2/C7 positions enables cross-coupling reactions for functionalized derivatives, as demonstrated in the synthesis of aryl-substituted acridanes .

Q. How is X-ray crystallography employed to resolve structural ambiguities in dihydroacridine derivatives?

Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and spatial conformations. For instance, the crystal structure of 4,9-dimethyl-9,10-dihydroacridine revealed non-planar geometry with sp³-hybridized C7 and N1 atoms (C6-C7-C8 angle: 110.8°, C1-N1-C13 angle: 120.2°) and methyl group orientations critical for steric effects in subsequent reactions . Refinement protocols using SHELXL ensure accuracy in parameter determination .

Q. What safety protocols are recommended for handling 9,10-dihydroacridine derivatives in laboratory settings?

Answer: Standard precautions include using PPE (gloves, goggles) due to oral toxicity (H302), skin irritation (H315), and respiratory sensitivity (H335). Emergency measures involve immediate decontamination and medical consultation, as outlined in safety data sheets for structurally analogous compounds .

Advanced Research Questions

Q. How do solvent polarity and proticity govern the photochemical cleavage mechanisms of 9-hydroxy-dihydroacridine derivatives?

Answer: Femtosecond transient absorption spectroscopy reveals solvent-dependent pathways: protic solvents induce heterolytic C-O bond cleavage (τ = 108 ps) generating acridinium ions and hydroxide, while aprotic solvents favor intersystem crossing without cleavage. This dichotomy necessitates careful solvent selection for pOH jump experiments .

Q. What experimental and computational strategies reconcile contradictions between predicted and observed excited-state dynamics in dihydroacridine systems?

Answer: Combined DFT calculations and time-resolved spectroscopy validate mechanistic hypotheses. For donor-acceptor-donor (DAD) systems, discrepancies in electron affinity (EA) and ionization potential (IP) are resolved by correlating electrochemical measurements with frontier orbital energy levels (e.g., |EA| variations up to 0.25 eV between derivatives) . Multi-reference methods may address limitations in single-determinant approaches for triplet state analyses .

Q. How can molecular engineering enhance TADF efficiency in dihydroacridine-based OLED emitters?

Answer: Structural optimization involves:

  • Introducing sterically demanding donors (e.g., 9,9-dimethyl groups) to minimize ΔEST (<0.1 eV) through spatial separation of HOMO/LUMO distributions .
  • Implementing D-D′-A architectures (e.g., DMAC-Cz-TTR) to balance solubility (>66 mg/mL in chlorobenzene) and solid-state PLQY (up to 37%) .
  • Validating performance via solution-processed OLEDs achieving EQE >20% .

Q. What analytical techniques characterize the electrochemical oligomerization/polymerization of dihydroacridine derivatives?

Answer: Cyclic voltammetry at varying scan rates distinguishes electron transfer mechanisms:

  • Quasi-reversible one-electron reduction for all derivatives.
  • Two-electron oxidation with dimerization (compounds 1-2) vs. oligomerization (compounds 3-4), confirmed by EPR silence and chronoamperometric current decay analysis .
  • In situ UV-vis spectroelectrochemistry tracks intermediate species during redox processes .

Q. How do solid-state packing arrangements influence the photophysical properties of dihydroacridine crystals?

Answer: Intermolecular interactions in crystalline phases suppress non-radiative decay pathways. For benzothiadiazole-DMAC hybrids, PLQY increases from 12% (DCM solution) to 37% (toluene) and further in solids due to restricted vibrational modes. X-ray topography correlates π-stacking distances (3.4–3.8 Å) with emission bathochromic shifts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.